molecular formula C12H9ClO B167023 2-Chloro-4-phenylphenol CAS No. 92-04-6

2-Chloro-4-phenylphenol

Cat. No.: B167023
CAS No.: 92-04-6
M. Wt: 204.65 g/mol
InChI Key: BZWMYDJJDBFAPE-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylphenol is an organic compound with the molecular formula C₁₂H₉ClO. It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-phenylphenol can be synthesized through several methods. One common approach involves the chlorination of 4-phenylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-phenylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phenols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or chlorinated quinones.

    Reduction: Formation of phenols or partially dechlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Antimicrobial Applications

1. Disinfectants and Antiseptics
2-Chloro-4-phenylphenol has been widely utilized in the formulation of disinfectants and antiseptic products. Its effectiveness against a broad spectrum of microorganisms makes it suitable for use in healthcare settings. However, many products containing this compound have been phased out in the U.S. due to safety concerns regarding skin and eye irritation .

2. Case Study: Efficacy Against Bacteria
In a study examining various phenolic compounds, this compound demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Industrial Applications

1. Chemical Intermediate
This compound serves as an intermediate in the synthesis of other chemical compounds. It is particularly valuable in the production of chlorinated phenols, which have applications in herbicides and fungicides .

2. Research on Miticidal Activity
Research has indicated that derivatives of this compound exhibit miticidal properties, making them potential candidates for pest control products. For instance, studies have shown that certain derivatives are effective against Tetranychus telarius, a common agricultural pest .

Toxicological Studies

Despite its beneficial applications, this compound poses health risks. It is classified as a mild skin irritant and can cause severe eye injury upon contact. Safety data sheets recommend using protective equipment when handling this compound to mitigate exposure risks .

Data Table: Summary of Key Applications

Application AreaDescriptionKey Findings/Studies
Antimicrobial AgentsUsed in disinfectants and antisepticsEffective against S. aureus and E. coli
Chemical IntermediatePrecursor for other chlorinated phenolsImportant in herbicide and fungicide production
Miticidal ActivityPotential use in pest controlEffective against Tetranychus telarius
ToxicologyMild skin irritant; severe eye irritantRequires protective measures during handling

Mechanism of Action

The mechanism of action of 2-Chloro-4-phenylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. It may also interfere with essential enzymatic processes within the microbial cells.

Comparison with Similar Compounds

    4-Phenylphenol: Lacks the chlorine atom, making it less effective as an antimicrobial agent.

    2-Chloro-4-methylphenol: Contains a methyl group instead of a phenyl group, altering its chemical properties and applications.

    2-Chloro-4-nitrophenol: Contains a nitro group, which significantly changes its reactivity and uses.

Uniqueness: 2-Chloro-4-phenylphenol stands out due to its specific combination of a chlorine atom and a phenyl group, which imparts unique antimicrobial properties and makes it suitable for various specialized applications.

Biological Activity

2-Chloro-4-phenylphenol (CAS Number: 92-04-6) is a chlorinated phenolic compound with a molecular formula of C12_{12}H9_9ClO and a molecular weight of approximately 204.65 g/mol. It is commonly used as a biocide and preservative in various applications, including personal care products and industrial settings. This article explores the biological activity of this compound, focusing on its toxicity, potential health effects, and ecological impact.

PropertyValue
Molecular FormulaC12_{12}H9_9ClO
Molecular Weight204.65 g/mol
IUPAC NameThis compound
CAS Registry Number92-04-6

Toxicity and Irritation

This compound exhibits significant irritant properties. It is classified as a mild skin irritant and a severe eye irritant . Contact with the skin can cause redness, itching, and scaling, while exposure to the eyes may lead to serious injuries characterized by redness and watering . Inhalation can irritate the lungs and respiratory system, indicating that proper safety measures should be taken when handling this compound .

Acute and Chronic Effects

The acute toxicity of this compound is relatively low; however, repeated or prolonged exposure may lead to more severe health effects. No specific data on carcinogenicity or mutagenicity has been reported, but caution is advised due to its irritant nature . The compound does not appear to have significant developmental toxicity based on available data .

Ecotoxicological Impact

Research indicates that this compound poses risks to aquatic environments. Its presence in water bodies can lead to bioaccumulation in aquatic organisms, potentially affecting the food chain . The compound's persistence in the environment raises concerns about long-term ecological effects.

Case Study 1: Occupational Exposure

A study involving workers exposed to various phenolic compounds, including this compound, highlighted the importance of monitoring health outcomes related to skin and respiratory irritation. Workers reported symptoms such as dermatitis and respiratory issues, emphasizing the need for protective measures in industrial settings .

Case Study 2: Environmental Monitoring

In an investigation of indoor dust contamination, this compound was identified among several hazardous chemicals. The study emphasized the importance of assessing indoor environments for chemical exposure, particularly in homes with frequent use of personal care products containing this compound .

Comparative Analysis with Similar Compounds

A comparative analysis of chlorinated phenols reveals that compounds like bisphenol A (BPA) exhibit higher levels of toxicity and endocrine disruption potential than this compound. However, both classes of compounds share common pathways for environmental persistence and bioaccumulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-phenylphenol, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Friedel-Crafts alkylation, reacting 4-chlorophenol with benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

  • Catalyst loading : Excessive amounts may lead to side reactions like polyalkylation.
  • Temperature : Maintain 50–80°C to balance reaction rate and selectivity.
  • Solvent choice : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates . Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Draize tests show mild irritation at 500 mg/24H exposure) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosolized particles.
  • Storage : Keep in airtight containers away from oxidizers and foodstuffs, as per OSHA guidelines .
  • Waste disposal : Follow local regulations for halogenated phenolic waste to mitigate environmental release .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Spectroscopic analysis :

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm).
  • Mass spectrometry : Look for molecular ion peaks at m/z 204 (C₁₂H₉ClO⁺) .
    • Chromatographic methods : HPLC with UV detection (λ = 270 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model:

  • Electron distribution : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the chloro-substituted ring).
  • Thermochemical stability : Calculate bond dissociation energies (BDEs) for the C-Cl bond (~70 kcal/mol) to assess degradation pathways . Basis sets like 6-31G(d,p) are recommended for balancing accuracy and computational cost .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in toxicity profiles (e.g., aquatic vs. mammalian toxicity) may arise from:

  • Test systems : Compare in vitro (e.g., Ames test) and in vivo (rodent models) results to assess metabolic activation .
  • Exposure duration : Acute vs. chronic studies (e.g., LC₅₀ in zebrafish at 48H vs. 96H).
  • Matrix effects : Evaluate toxicity in environmental matrices (e.g., soil vs. water) to account for bioavailability differences .

Q. What methodologies are recommended for studying the environmental persistence of this compound?

  • Degradation kinetics : Monitor half-life under UV irradiation (λ = 254 nm) to simulate photolytic breakdown.
  • Microbial degradation : Use soil microcosms spiked with the compound and analyze metabolites via GC-MS .
  • Adsorption studies : Measure partition coefficients (e.g., log Kₒc) to predict mobility in aquatic systems .

Q. How can researchers design experiments to probe the antioxidant or antimicrobial mechanisms of this compound?

  • Antimicrobial assays : Use disk diffusion methods against Staphylococcus aureus and E. coli, varying concentrations (10–100 µg/mL) to determine MIC values .
  • ROS scavenging : Employ DPPH or ABTS assays to quantify radical quenching efficiency, correlating with substituent effects (e.g., chloro vs. hydroxyl groups) .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to identify binding motifs .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing variability in synthesis yields?

  • Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., catalyst type, temperature).
  • ANOVA : Compare batch-to-batch yield differences (target ±5% RSD) .
  • Machine learning : Train models on historical data to predict optimal conditions .

Q. How can researchers ensure reproducibility in spectroscopic characterization across laboratories?

  • Standard reference materials : Use certified NMR solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • Inter-lab calibration : Participate in round-robin trials to harmonize instrument settings (e.g., relaxation delays in NMR) .

Properties

IUPAC Name

2-chloro-4-phenylphenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWMYDJJDBFAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870425
Record name 3-Chloro[1,1'-biphenyl]-4-ol
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Molecular Weight

204.65 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow solid; [Merck Index]
Record name 2-Chloro-4-phenylphenol
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CAS No.

92-04-6
Record name 2-Chloro-4-phenylphenol
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Record name 2-CHLORO-4-PHENYLPHENOL
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Retrosynthesis Analysis

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2-Chloro-4-phenylphenol

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